Strontium carbonate

Beschreibung

Significance in Advanced Materials Science and Geochemistry Research

Advanced Materials Science In advanced materials science, strontium carbonate serves as a critical component in the manufacturing of various high-performance materials:

Ceramics and Glazes: It is extensively used in the ceramics industry as a flux, lowering melting temperatures and enhancing the finish, durability, and color modification of glazes. wikipedia.orglnpe.ccsigmaaldrich.comadvancechemicals.comimarcgroup.com This application accounts for a substantial portion of global this compound consumption. sphericalinsights.com

Ferrite (B1171679) Magnets: this compound is crucial for producing strontium ferrites, which are key ingredients in permanent magnets. These magnets are widely employed in loudspeakers, door magnets, small electric motors, microwave devices, recording media, and telecommunication equipment. wikipedia.orgabassco.irsigmaaldrich.comimarcgroup.comzionmarketresearch.comalliedmarketresearch.comsamaterials.com

Electronics and Semiconductors: Historically, this compound was a primary material in the production of cathode ray tubes (CRTs) for color televisions and monitors, where it helped absorb electrons and block X-ray emissions. wikipedia.orgabassco.irimarcgroup.comamazonaws.comamazonaws.com Beyond CRTs, it finds application in iridescent glass and luminous paints. When calcined to strontium oxide (SrO) and then mixed with sulfur to form SrS:x (where 'x' represents dopants like europium, gallium, or yttrium), it is used in electroluminescent materials to produce various colors. wikipedia.orgabassco.irlnpe.cc It is also used in the creation of some superconductors, such as BSCCO. wikipedia.orgabassco.ir

Thermochemical Energy Storage (TCES): The reversible dissociation/carbonation of the SrCO3/SrO system is gaining significant interest for TCES in concentrating solar power plants (CSP) due to its high energy density of 4 GJ/m³ and high working temperatures of up to 1200 °C. researchgate.net Research focuses on developing composites, such as those stabilized with aluminum oxide (Al2O3), to inhibit sintering and maintain reactivity over multiple cycles, demonstrating thermal storage densities up to 400 kJ/kg even after numerous cycles. researchgate.net

Catalysts: this compound is recognized as an eco-friendly material for enhancing the photocatalytic activity of compounds like strontium titanate (SrTiO3) in applications such as nitrogen oxide (NO) removal. taylorandfrancis.com

Nanoparticles: Recent research explores this compound and strontium-substituted calcium carbonate nanoparticles for dental applications, including treating dental hypersensitivity and enhancing the mineralization of human dental pulp stem cells. nih.gov

Geochemistry Research In geochemistry, this compound and its elemental components, particularly strontium isotopes, are indispensable tools for understanding Earth's processes:

Strontium Isotope Analysis (⁸⁷Sr/⁸⁶Sr): Strontium isotopic ratios are extensively used as tracers in geological processes, providing insights into fluid-rock interactions, groundwater evolution, and ancient seawater chemistry. uga.eduutexas.edumdpi.comresearchgate.netnih.gov The variability of Sr isotope ratios in rocks is influenced by their age and chemical composition, especially their Calcium/Potassium (Ca/K) ratios. uga.edu

Carbonate Diagenesis: The trace element and isotope geochemistry of strontium are powerful tools for studying the diagenesis of carbonate sediments. Quantitative modeling combining trace elements and isotopes can differentiate between various mechanisms of water-rock interaction, including diffusive and advective transport of diagenetic constituents during mineral recrystallization. utexas.edu

Marine Carbonate Factory Evolution: Stable strontium isotopes provide a new perspective on the evolution of the marine carbonate factory and carbonate mineral saturation states. Studies suggest that processes like porewater production of authigenic carbonates might have been a major carbonate sink throughout the Precambrian era. researchgate.netnih.govresearchgate.net

Weathering Processes: Strontium isotopes are utilized to investigate the chemical weathering of carbonate rocks. They help distinguish between stages of carbonate dissolution and residual silicate (B1173343) weathering, reflecting changes in Sr content and ⁸⁷Sr/⁸⁶Sr ratios in weathering products. mdpi.complos.org This research also assesses anthropogenic influences on chemical weathering and elemental export flux to the ocean. nih.gov

Paleoclimate and Carbon Cycle: Coupled conodont apatite ⁸⁷Sr/⁸⁶Sr and carbonate δ¹³C records offer insights into the roles of continental weathering and organic carbon (Corg) burial in regulating atmospheric carbon dioxide (pCO2) during Earth's past icehouse periods. geoscienceworld.org

Historical Context of this compound Production and Research Evolution

This compound occurs naturally as the mineral strontianite (SrCO3) and is also derived from celestine (strontium sulfate (B86663), SrSO4), with celestine being the more abundant and commercially significant source. wikipedia.orgamericanelements.comzionmarketresearch.comchalmers.se

Synthetic production of this compound primarily employs two methods, both typically starting with celestine:

"Black Ash" Process: This method involves roasting celestine concentrate with powdered coke in a rotary kiln at 1100–1300 °C to form strontium sulfide (B99878) (SrS). The strontium sulfide is then leached with water, filtered, and reacted with carbon dioxide or sodium carbonate to precipitate this compound. This method generally yields chemical-grade this compound (at least 98% purity) and is economically preferred by most producers. wikipedia.orgabassco.iramazonaws.comtaylorandfrancis.com

"Direct Conversion" or Double-Decomposition Method: In this process, a mixture of celestine and sodium carbonate is treated with steam to form this compound, often with substantial undissolved solids. This material is then mixed with hydrochloric acid, which dissolves the this compound to form strontium chloride solution, followed by re-precipitation of this compound using carbon dioxide or sodium carbonate. wikipedia.orgabassco.ir

The evolution of this compound production has been closely tied to industrial demand. From the 1970s until the mid-2000s, the primary driver for this compound production was its use in the faceplate glass of color television picture tubes, where it was essential for blocking X-ray emissions. amazonaws.comamazonaws.com This demand spurred the construction of new production facilities in the early 1990s. amazonaws.com However, with the advent and widespread adoption of alternative display technologies like LCDs and LEDs, the demand from the CRT sector sharply declined after the mid-2000s, leading to a decrease in global production. sphericalinsights.comchalmers.se More recently, strontium has been recognized as a critical raw material, and production levels have returned to historical highs, driven by increasing demand from the ceramic magnets and pyrotechnics industries. chalmers.se

Scope of Current Academic Inquiry into this compound Systems

Current academic inquiry into this compound systems is multifaceted, driven by both established applications and the pursuit of novel functionalities:

Market Dynamics and Growth: The global this compound market is experiencing continued growth, with projections indicating an increase from USD 217.82 million in 2023 to USD 285.31 million by 2033, at a Compound Annual Growth Rate (CAGR) of 2.74%. sphericalinsights.com Other projections suggest a rise from USD 279.4 million in 2025 to USD 344.3 million by 2033, with a CAGR of 2.5%. datainsightsmarket.com This growth is primarily fueled by increasing demand from magnetic materials, glass, metal smelting, and ceramics industries. datainsightsmarket.com

Sustainability and Production Innovation: A significant trend in current research focuses on developing more sustainable production processes and environmentally friendly technologies for this compound. imarcgroup.comdatainsightsmarket.com Innovations in production methods aim to improve efficiency and reduce costs, enhancing the compound's competitiveness. datainsightsmarket.com

Emerging Applications: Research and development efforts are actively exploring new applications for this compound. This includes its potential use in strontium ferrite magnets for emerging technologies such as advanced data storage and renewable energy systems. imarcgroup.com The rising adoption of LED lighting, which utilizes this compound as a phosphor material, also contributes to market expansion. datainsightsmarket.com

Material Performance Enhancement: Academic inquiry is directed towards improving the performance of this compound in existing and new applications. For instance, in thermochemical energy storage, research aims to overcome challenges like sintering, which causes a dramatic drop in reactivity over multiple carbonation/calcination cycles, by synthesizing stabilized composites. researchgate.net

Morphological Control: Studies are also focused on the controllable synthesis of micro-nanostructures of this compound with different morphological structures through various preparation methods, which can significantly affect the material's properties and applications. taylorandfrancis.com

Advanced Geochemical Tracing: In geochemistry, continuous advancements in analytical measurement and theoretical modeling of strontium concentration and isotopic variations are refining its application in paleogeographic reconstructions, understanding complex water-rock interactions, and elucidating the long-term carbon cycle. uga.eduutexas.edumdpi.comresearchgate.netnih.govresearchgate.netnih.govresearchgate.netplos.orggeoscienceworld.org

Data Tables

Table 1: Key Properties of this compound

| Property | Value | Source |

| Chemical Formula | SrCO3 | wikipedia.org |

| Appearance | White or grey powder | wikipedia.org |

| Molar Mass | 147.63 g/mol | wikipedia.org |

| Density | 3.70-3.74 g/cm³ | americanelements.comsigmaaldrich.com |

| Melting Point | 1494 °C (decomposes) | wikipedia.orgsigmaaldrich.com |

| Solubility in Water | 0.0011 g/100 mL (18 °C); increases to 0.1 g/100 mL with CO2 saturation | wikipedia.orgabassco.iramericanelements.com |

| Crystal Structure | Rhombic (Orthorhombic) | wikipedia.orgatamanchemicals.comamericanelements.com |

| PubChem CID | 15407 | americanelements.comnih.gov |

Table 2: Global this compound Market Overview

| Metric | Value (Source 1) sphericalinsights.com | Value (Source 2) datainsightsmarket.com |

| Global Market Size (2023) | USD 217.82 Million | N/A |

| Projected Global Market Size (2033) | USD 285.31 Million | USD 344.3 Million |

| CAGR (2023-2033) | 2.74% | N/A |

| Global Market Size (2025) | N/A | USD 279.4 Million |

| CAGR (2025-2033) | N/A | 2.5% |

Structure

2D Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

1633-05-2 |

|---|---|

Molekularformel |

CH2O3Sr |

Molekulargewicht |

149.64 g/mol |

IUPAC-Name |

strontium;carbonate |

InChI |

InChI=1S/CH2O3.Sr/c2-1(3)4;/h(H2,2,3,4); |

InChI-Schlüssel |

UKCFNZXJZBAZFS-UHFFFAOYSA-N |

SMILES |

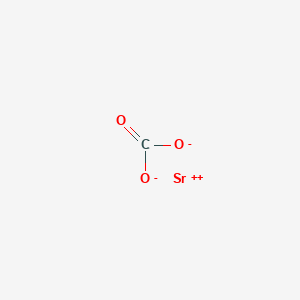

C(=O)([O-])[O-].[Sr+2] |

Kanonische SMILES |

C(=O)(O)O.[Sr] |

Color/Form |

WHITE POWDER Colorless or white rhombic crystalline solid transforming to hexagonal above 926 °C White orthorhombic crystals White crystalline powde |

Dichte |

3.5 g/cu-cm 3.5 g/cm³ |

melting_point |

1494 °C |

Andere CAS-Nummern |

1633-05-2 |

Physikalische Beschreibung |

Dry Powder; Other Solid White odorless solid; [Merck Index] Colorless or white odorless hygroscopic solid; [HSDB] White odorless powder; [MSDSonline] WHITE ODOURLESS POWDER. |

Löslichkeit |

11 MG/L OF WATER AT 18 °C; 650 MG/L OF WATER AT 100 °C Sol in ammonium salts Sol in dilute acids SOL IN 100,000 PARTS WATER; IN ABOUT 1000 PARTS WATER SATURATED WITH CARBON DIOXIDE. Soluble in acids, carbonated water, and solutions of ammonium salts Solubility in water, g/100ml at 18 °C: 0.011 (very poor) |

Synonyme |

strontianite strontium carbonate |

Herkunft des Produkts |

United States |

Advanced Synthesis and Preparation Methodologies of Strontium Carbonate

Solution-Based Precipitation Techniques

Solution-based precipitation is a widely employed method for synthesizing strontium carbonate, offering flexibility in controlling the reaction parameters and, consequently, the properties of the final product.

Double decomposition reactions are fundamental to the industrial and laboratory preparation of this compound, relying on the low solubility of SrCO₃ to drive the precipitation.

This method involves reacting a soluble strontium salt with a soluble carbonate salt, leading to the precipitation of this compound. Common strontium precursors include strontium nitrate (B79036) (Sr(NO₃)₂) or strontium chloride (SrCl₂), while carbonate precursors often include sodium carbonate (Na₂CO₃) or ammonium (B1175870) carbonate ((NH₄)₂CO₃). wikipedia.orgatamanchemicals.comsciencemadness.org

The general reaction can be represented as: SrX₂(aq) + M₂CO₃(aq) → SrCO₃(s) + 2MX(aq) Where X represents an anion like NO₃⁻ or Cl⁻, and M represents a cation like Na⁺ or NH₄⁺.

For instance, reacting strontium nitrate with sodium carbonate: Sr(NO₃)₂(aq) + Na₂CO₃(aq) → SrCO₃(s) + 2NaNO₃(aq) scientific.netresearchgate.netgoogle.com

Alternatively, ammonium carbonate can be used: Sr(NO₃)₂(aq) + (NH₄)₂CO₃(aq) → SrCO₃(s) + 2NH₄NO₃(aq) srce.hr

This "direct conversion" or double-decomposition method is often applied to finely powdered celestite (strontium sulfate) treated with a hot sodium carbonate solution (over 90°C) to produce SrCO₃ and sodium sulfate (B86663) as by-products. srce.hr While generally less energy-intensive than the "black ash" process, it may yield products with lower purity. srce.hr

This compound can also be prepared by passing carbon dioxide (CO₂) gas through a solution of strontium hydroxide (B78521) (Sr(OH)₂). atamanchemicals.comsciencemadness.orgatamanchemicals.com Strontium hydroxide itself can be obtained by heating this compound or strontium sulfide (B99878) with steam, or by adding a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to a strontium salt solution, typically strontium nitrate. atamanchemicals.com

The reaction involves the absorption of carbon dioxide by strontium hydroxide to form this compound: Sr(OH)₂(aq) + CO₂(g) → SrCO₃(s) + H₂O(l) atamanchemicals.comatamanchemicals.commdpi.com

This method is particularly noted for its ability to produce high-purity this compound, especially when starting with pure strontium hydroxide crystals. google.com For example, a method involves crystallizing crude strontium hydroxide from a strontium sulfide solution, recrystallizing it for purity, and then reacting the pure Sr(OH)₂ crystals with liquid carbon dioxide. This process avoids the addition of sodium or chloride ions, leading to a high-purity product and a green, clean production process with no waste gas and recyclable wastewater. google.com

Hydrothermal and Solvothermal Synthetic Routes for Morphology Control

Hydrothermal and solvothermal methods are powerful techniques for synthesizing this compound with controlled morphologies and sizes, often at relatively mild temperatures. These methods involve reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents under high pressure and elevated temperatures. mdpi.comresearchgate.netmdpi.comacs.org

Key parameters influencing morphology include reagent concentration, reaction time, and temperature. researchgate.net For instance, hydrothermal synthesis using strontium nitrate, ethylenediamine, and hydrazine (B178648) has been shown to produce SrCO₃ nanostructures. Varying the temperature from 140°C to 160°C can lead to different morphologies, from small and uniform particles to uniform microrods and then larger, aggregated rods. researchgate.net

Solvothermal methods, particularly those using ethanol (B145695) or glycerol (B35011) as solvents, have been successful in producing various SrCO₃ nanostructures. For example, solvothermal treatment of hydrated strontium hydroxide in ethanol at 100°C for 2 hours, with specific Sr:EtOH mole ratios (1:18 or 1:23), can yield a single crystalline phase of SrCO₃. mdpi.comresearchgate.net Other ratios or temperatures might lead to mixed phases of SrCO₃ and Sr(OH)₂·xH₂O. mdpi.comresearchgate.net

The use of organic additives or templates, such as cationic surfactants like CTAB (cetyltrimethylammonium bromide) in microemulsion systems, can further control the morphology, leading to rod-like, whisker-like, ellipsoid-like, and sphere-like nanostructures. acs.org Glycerol-mediated solvothermal synthesis has been explored for the formation of urchin-like this compound particles, with glycerol acting as a coadsorbent that enhances CO₂ adsorption and directs its interaction with Sr(OH)₂, leading to stable SrCO₃ formation. acs.orgnsf.gov

A summary of morphology control in hydrothermal/solvothermal synthesis:

| Method Type | Precursors | Key Parameters | Observed Morphologies | Reference |

| Solvothermal | Sr(OH)₂·8H₂O, Ethanol | Temperature (80-150°C), Sr:EtOH ratio (1:13-1:27), Time (0.5-3h) | Single crystalline SrCO₃ (at optimal conditions), mixed phases | mdpi.comresearchgate.net |

| Hydrothermal | Sr(NO₃)₂, Ethylenediamine, Hydrazine | Reagent concentration, Reaction time, Temperature (140-160°C) | Small uniform particles, uniform microrods, aggregated rods | researchgate.net |

| Solvothermal (Microemulsion) | SrCO₃ precursors, CTAB surfactant | H₂O:CTAB molar ratio, Reactant concentration | Rod-like, whisker-like, ellipsoid-like, sphere-like | acs.org |

| Solvothermal (Glycerol-mediated) | Strontium acetate, Glycerol, CO₂ | Reaction time (1h vs 10h), Temperature (180°C) | Spherical (short time), urchin-like (longer time) | acs.orgnsf.gov |

| Carbonation in Methanol/Water | Sr(OH)₂, CO₂ | Reaction temperature, Methanol/water ratio | Dumbbell, ellipsoid, rod-like | nih.gov |

Sonochemical Synthesis Strategies for Nanostructured this compound

Sonochemical synthesis utilizes high-intensity ultrasound to induce chemical reactions, leading to the formation of unique nanostructures. The cavitation phenomenon, involving the formation, growth, and implosive collapse of bubbles in a liquid, creates localized hotspots with extreme conditions (high temperatures and pressures), facilitating nucleation and growth of nanoparticles.

This method has been successfully applied to synthesize various this compound nanostructures. For instance, ultrasonic methods have been used to prepare Sr(OH)₂ and SrCO₃ nanostructures. mdpi.com Spherical SrCO₃ powders with high dispersity and average particle sizes ranging from 0.3 nm to 0.5 nm have been synthesized using ultrasonic wave technology by varying solvent and reaction conditions. researchgate.net This highlights sonochemical synthesis as a fast and novel approach for producing nanostructured SrCO₃. researchgate.net

High-Gravity Synthesis for Ultrafine this compound Powders

High-gravity reactive precipitation (HGRP) is an innovative synthetic technology for producing ultrafine powders, including this compound. This method leverages a rotating packed-bed reactor to generate acceleration significantly higher than Earth's gravitational acceleration. scientific.netresearchgate.netacs.org

In HGRP, ultrafine SrCO₃ powders can be synthesized using strontium nitrate (Sr(NO₃)₂) and sodium carbonate (Na₂CO₃) or carbon dioxide (CO₂) as raw materials. scientific.netresearchgate.netresearchgate.net Research has explored the effects of flow rates, rotating speed, additives, and the choice of carbonate source on the morphology of the this compound product. scientific.netresearchgate.net

Research Findings on High-Gravity Synthesis:

Additive-Free Conditions: When no additives are present, rod-like this compound structures are typically obtained. scientific.netresearchgate.net

Effect of EDTA: The addition of ethylenediaminetetraacetic acid (EDTA) as an additive leads to the formation of well-dispersed spherical particles with a narrow particle size distribution. scientific.netresearchgate.net Furthermore, the average particle size of these spherical particles decreases as the rotating speed (and thus the high-gravity level) increases. scientific.netresearchgate.net

CO₂ as Reactant: When CO₂ is used as an alternative to Na₂CO₃, bundle-like this compound structures are formed in the absence of additives. scientific.netresearchgate.net If EDTA is present with CO₂ as the reactant, spherical particles are still obtained, but their dispersion might not be as good, showing a tendency to aggregate. scientific.netresearchgate.net

This technology offers advantages for low-cost, high-volume production of nanoparticles, making it promising for industrial applications. acs.org

Solid-State and Mechanochemical Approaches

Solid-state and mechanochemical methods offer alternative routes for synthesizing this compound, often providing advantages in energy consumption and particle characteristics.

Conversion of Strontium Sulfate Minerals (Celestite)

Celestite (SrSO₄) is the most common strontium mineral used for the industrial production of SrCO₃. journalssystem.comut.ac.irepa.gov

The black ash process is a widely applied industrial method for producing this compound from celestite. journalssystem.comut.ac.irtaylorandfrancis.comepa.gov This method involves the high-temperature reduction of strontium sulfate (SrSO₄) with a carbonaceous reducing agent, typically coke or coal, in a rotary kiln. journalssystem.comut.ac.irtaylorandfrancis.comepa.govgoogle.comresearchgate.net

The initial step, known as carbothermic reduction, occurs at temperatures generally ranging from 1000°C to 1300°C, converting insoluble SrSO₄ into water-soluble strontium sulfide (SrS). journalssystem.comut.ac.irtaylorandfrancis.comepa.govgoogle.comresearchgate.netj-kirr.or.krresearchgate.net

The chemical reaction for this reduction is: SrSO₄ (s) + 2C (s) → SrS (s) + 2CO₂ (g) google.com or SrSO₄ (s) + 4C (s) → SrS (s) + 4CO (g) google.com

After the carbothermic reduction, the "black ash" product, containing SrS, is leached with hot water (around 85-90°C or 353 K) to dissolve the strontium sulfide. journalssystem.comtaylorandfrancis.comgoogle.comj-kirr.or.kr The dissolved strontium sulfide is then reacted with a carbonating agent, such as sodium carbonate (Na₂CO₃), ammonium carbonate ((NH₄)₂CO₃), or carbon dioxide (CO₂), to precipitate this compound. journalssystem.comut.ac.irtaylorandfrancis.comgoogle.comj-kirr.or.krwipo.int

The precipitation reaction with sodium carbonate is: SrS (aq) + Na₂CO₃ (aq) → SrCO₃ (s) + Na₂S (aq) google.com

The black ash method typically yields chemical-grade this compound with a purity of at least 98%. epa.gov However, this process is energy-intensive and can face challenges due to the formation of water-insoluble ferrites and silicates if iron and silicon compounds are present in the raw material. taylorandfrancis.com

Typical Operating Parameters for Black Ash Process:

| Parameter | Range/Value | Source |

| Calcination Temperature | 1000-1300°C (1273 K) | journalssystem.comut.ac.irtaylorandfrancis.comgoogle.comresearchgate.netj-kirr.or.kr |

| Leaching Temperature | 85-90°C (353 K) | journalssystem.comj-kirr.or.kr |

| Carbonation Temperature | 298 K | j-kirr.or.kr |

| SrSO₄:Coal Molar Ratio | 1:4.5 (optimal) | researchgate.net |

| Calcination Time | 40 minutes (optimal) | researchgate.net |

| Black Ash:Water Mass Ratio | 1:14 (optimal) | researchgate.net |

| Leaching Time | 2.2 hours (optimal) | researchgate.net |

The direct conversion method, also known as the double decomposition process, involves reacting finely powdered celestite (SrSO₄) directly with a hot sodium carbonate (Na₂CO₃) solution, typically at temperatures above 90°C. ut.ac.irgoogle.comsrce.hr This process yields solid this compound and soluble sodium sulfate (Na₂SO₄) as a byproduct. ut.ac.irgoogle.com

The reaction is: SrSO₄ (s) + Na₂CO₃ (aq) → SrCO₃ (s) + Na₂SO₄ (aq) google.com

While simpler than the black ash process, the direct conversion method often requires longer reaction times and may result in lower purity products if low to medium-grade celestite ores are used, typically yielding technical-grade this compound (>95% pure). epa.govgoogle.com However, studies have shown complete conversion of celestite to this compound at 90°C with a 20% solid percentage and a sodium carbonate to strontium sulfate ratio of 4:5. srce.hr

Mechanochemical synthesis is a promising alternative that utilizes mechanical energy to drive chemical reactions, often at room temperature, offering simplicity, low energy consumption, and high yield. dergipark.org.tr This approach can directly convert celestite to this compound. journalssystem.comut.ac.irdergipark.org.trresearchgate.netcore.ac.ukcapes.gov.brresearchgate.net

In mechanochemical conversion, celestite ore can be ground with sodium carbonate (Na₂CO₃) or ammonium carbonate ((NH₄)₂CO₃) in a high-energy ball mill. journalssystem.comut.ac.irdergipark.org.trresearchgate.netcore.ac.ukcapes.gov.brresearchgate.netcapes.gov.brkci.go.krvideleaf.com The mechanical energy induces structural changes in celestite, leading to the formation of intermediate phases and ultimately SrCO₃. dergipark.org.tr The milling process also influences the size and morphology of the resulting particles. dergipark.org.tr

Studies have demonstrated that increasing mechanochemical synthesis duration can increase the conversion rate of celestite to this compound. For instance, a mixture of SrSO₄ and (NH₄)₂CO₃ in a 1:1 stoichiometric ratio, after 100 minutes of synthesis, showed approximately 86.1% conversion to SrCO₃, which increased to 92.2% after 200 minutes. dergipark.org.tr The peak intensities of SrCO₃ were highest at 100 minutes but decreased at 200 minutes, indicating disruption of the crystal structure beyond a certain duration. dergipark.org.tr Transformation temperatures in DTA curves also decreased with increased synthesis duration due to the increased energy of the particles. dergipark.org.tr

High conversion rates have been achieved:

Over 90% conversion of celestite to SrCO₃ was achieved within 40 minutes of wet ball milling in Na₂CO₃ solution. researchgate.netcapes.gov.br

A conversion rate of 99.08% was obtained after 75 minutes of wet milling of celestite and (NH₄)₂CO₃. journalssystem.comresearchgate.net

Nano-structured this compound with a purity of 95 wt.% and a recovery rate of about 97% was synthesized by mechanochemical reaction of celestite ore and sodium carbonate. ut.ac.ir Complete formation of SrCO₃ was observed after 2 hours of milling with a Na₂CO₃:SrSO₄ molar ratio of 1.25:1, yielding nanoparticles with a mean crystallite size of approximately 32 nm and a mean particle size of 80 nm. ut.ac.ir

Direct mechanochemical carbonation of celestite with gaseous CO₂ has also been successfully achieved in the presence of LiOH or NaOH additives, with up to 87% conversion of initial SrSO₄ in the presence of LiOH and 43% in the presence of NaOH after 40 minutes of milling. researchgate.netcore.ac.uk

Conversion Data from Mechanochemical Synthesis:

| Reactants | Milling Time | Conversion Rate (%) | Resulting Particle Size | Source |

| SrSO₄ + (NH₄)₂CO₃ (1:1) | 100 min | 86.1 | - | dergipark.org.tr |

| SrSO₄ + (NH₄)₂CO₃ (1:1) | 200 min | 92.2 | Crystal structure disrupted | dergipark.org.tr |

| Celestite + Na₂CO₃ (wet) | 40 min | >90 | - | researchgate.netcapes.gov.br |

| Celestite + (NH₄)₂CO₃ (wet) | 75 min | 99.08 | - | journalssystem.comresearchgate.net |

| Celestite + Na₂CO₃ (dry) | 2 hours | Complete conversion | ~32 nm (crystallite), ~80 nm (particle) | ut.ac.ir |

| SrSO₄ + LiOH/NaOH + CO₂ | 40 min | 87% (LiOH), 43% (NaOH) | - | core.ac.uk |

Synthesis via Thermal Decomposition of Strontium Oxalate (B1200264) Precursors

This compound can also be synthesized through the thermal decomposition of strontium oxalate (SrC₂O₄) precursors. taylorandfrancis.comsmolecule.comresearchgate.netakjournals.comscispace.comresearcher.lifeakjournals.comresearchgate.netresearcher.liferesearchgate.net This method is often employed to produce this compound with controlled stoichiometry, crystallinity, and high purity, and it typically requires lower temperatures compared to some other methods. akjournals.com

Strontium oxalate usually undergoes dehydration in one or two steps, followed by decomposition to this compound and carbon monoxide (CO). researchgate.netscispace.comresearcher.lifeakjournals.comresearchgate.netresearchgate.net For instance, strontium oxalate hydrate (B1144303) (SrC₂O₄·xH₂O) may dehydrate in steps, with the decomposition of anhydrous strontium oxalate to SrCO₃ and CO occurring in the temperature range of 400-600°C, with a peak temperature around 500°C. researchgate.netresearcher.lifeakjournals.comresearchgate.netresearchgate.net The mass loss associated with this step is typically around 14.1%, corresponding to the release of CO. researchgate.netresearchgate.net

The decomposition reaction is: SrC₂O₄ (s) → SrCO₃ (s) + CO (g) researchgate.netresearcher.liferesearchgate.netresearchgate.net

The decomposition kinetics of anhydrous strontium oxalate to this compound are often described by diffusion-controlled reaction models, particularly the two-dimensional diffusion-controlled mechanism (D2), where the reaction rate is governed by the diffusion of gaseous products through a continuous product layer. researcher.liferesearchgate.net The morphology and grain size of the resulting SrCO₃ can be influenced by the gas atmosphere used during decomposition. researchgate.net

Thermal Decomposition Data for Strontium Oxalate:

| Precursor | Decomposition Temperature Range (°C) | Peak Temperature (°C) | Mass Loss (%) | Product | Source |

| Anhydrous SrC₂O₄ | 400-600 | ~500 | 14.1 (CO loss) | SrCO₃ | researchgate.netresearcher.liferesearchgate.netresearchgate.net |

| SrC₂O₄·xD₂O | 485 | - | - | SrCO₃ | scispace.com |

| SrC₂O₄·1.25H₂O (anhydrous) | - | - | - | SrCO₃ | researcher.liferesearchgate.net |

Control of this compound Morphology and Particle Characteristics through Synthetic Parameters

Controlling the morphology and particle characteristics of this compound is crucial for tailoring its performance in various applications. Various synthetic parameters, including the use of additives and surfactants, play a significant role in modulating crystal growth.

Role of Additives and Surfactants in Crystal Growth Modulation

Additives and surfactants are widely employed to control the nucleation and growth processes of this compound crystals, thereby influencing their size, shape, and polymorphism. sapub.orgscientific.netscientific.netqianggroup.comccspublishing.org.cnresearchgate.netacs.orgniif.huresearchgate.netresearchgate.netwhiterose.ac.ukacs.org These molecules can interact favorably with specific crystal faces, altering their growth rates and leading to diverse morphologies. acs.org

Examples of Additives and Their Effects:

Ethylenediaminetetraacetic acid (EDTA) / Ethylenediaminetetra-acetic acid disodium (B8443419) (EDTA disodium salt) : EDTA is a common additive used to control the morphology and size of SrCO₃ particles. scientific.netqianggroup.comccspublishing.org.cnresearchgate.net In precipitation methods, EDTA can transform the morphology of SrCO₃ from dendritic to spherical shapes. scientific.net When used in co-precipitation, spherical SrCO₃ particles (2-3 μm with narrow size distribution) can be obtained, whereas without EDTA, rod-shaped particles that tend to aggregate are formed. ccspublishing.org.cn The molar concentration ratio of EDTA to strontium chloride (SrCl₂), denoted as Rᴇ, is a key factor influencing particle morphology and size. ccspublishing.org.cn The proposed mechanism is that EDTA-Sr complexes adsorb onto the surface of SrCO₃ particles, inhibiting axial crystal growth and promoting uniform growth into spherical particles. ccspublishing.org.cn

p-aminobenzoic acid (PABA) and N-(2-hydroxyethyl) ethylenediamine-N,N,N-triacetic acid (HEEDTA) : These additives have been shown to modulate the morphology of strontianite crystals. sapub.org In the absence of additives, SrCO₃ dendrimers are typically formed. sapub.org However, in the presence of PABA, individual spike-like crystals can be observed, which aggregate into coniform or flower-like structures as the pH increases. sapub.org

Mixed Nonionic/Anionic Surfactants (e.g., Tween20, Sodium Dodecyl Sulfate (SDS), Pluronic F127) : Complex micelles formed by mixed nonionic/anionic surfactants, such as polyoxyethylene (20) sorbitan (B8754009) monolaurate (Tween20) and SDS, play important roles in controlling the morphology of SrCO₃ microstructures, leading to flower-like, cauliflower-like, and finger-like shapes. scientific.net Similarly, Pluronic F127/SDS mixtures can yield pancakes, flowers, and irregular flakes, with morphology influenced by the ethanol/water ratio. researchgate.net

Natural Gums : Natural gums can act as crystal growth modifiers, leading to unusual morphologies like bouquet, peanut, and flower-like structures at room temperature. niif.hu

Urea (B33335) : In hydrothermal methods, urea can be used as an additive to obtain spherical SrCO₃ particles (300-500 nm). ccspublishing.org.cnresearchgate.net

Poly-(styrene-alt-maleic acid) (PSMA) : This additive can result in various morphologies, including bundles, dumbbells, irregular aggregates, and spheres (5-10 μm). ccspublishing.org.cn

Magnesium Chloride (MgCl₂) : When used in conjunction with EDTA disodium salt under hydrothermal conditions, MgCl₂ can assist in the formation of uniform hierarchical SrCO₃ submicron spheres with detectable cavities and narrow size distribution. qianggroup.com

Trace Water / Alkali Hydroxides (LiOH, NaOH) : Trace amounts of water can facilitate the formation of vertically oriented strontianite nanorod arrays on strontium compounds, influencing epitaxial growth. researchgate.net Similarly, LiOH or NaOH can promote mechanochemical carbonation of celestite with CO₂, affecting the space group and absorption bands of the resulting SrCO₃. core.ac.uk

The influence of additives often stems from their adsorption on specific crystal faces, which inhibits or promotes growth along certain directions, leading to anisotropic crystal development and diverse morphologies. ccspublishing.org.cnacs.org The concentration of carbonate ions (CO₃²⁻) and the reaction pH can also significantly impact the morphology of SrCO₃ crystals. sapub.orgscientific.netacs.org

Summary of Additive Effects on SrCO₃ Morphology:

| Additive/Condition | Resulting Morphology/Characteristics | Source |

| No additive (aqueous solution) | Dendrimers, polyhedron-like orthorhombic particles, fusiform structures | sapub.orgqianggroup.comccspublishing.org.cn |

| EDTA / EDTA disodium salt | Spherical (dendritic to spherical), 2-3 μm microspheres, 200-800 nm spheres | scientific.netqianggroup.comccspublishing.org.cnresearchgate.net |

| PABA | Spike-like, coniform aggregates, flower-like structures (pH-dependent) | sapub.org |

| HEEDTA | Spike-like, coniform aggregates, flower-like structures (pH-dependent) | sapub.org |

| Tween20 + SDS (mixed nonionic/anionic surfactants) | Flower-like, cauliflower-like, finger-like microstructures | scientific.net |

| Pluronic F127 + SDS (mixed nonionic/anionic surfactants) | Pancakes, flowers, irregular flakes (influenced by ethanol/water ratio) | researchgate.net |

| Natural Gums | Bouquet, peanut, flower-like hierarchical architectures | niif.hu |

| Urea (hydrothermal) | Urchin-like (nanorods), spherical (300-500 nm) | ccspublishing.org.cnresearchgate.net |

| PSMA | Bundles, dumbbells, irregular aggregates, spheres (5-10 μm) | ccspublishing.org.cn |

| MgCl₂ (with EDTA disodium salt, hydrothermal) | Uniform hierarchical submicron spheres with cavities | qianggroup.com |

| LiOH or NaOH (mechanochemical, with CO₂) | Strontianite (different space groups/absorption bands), nanorod arrays | core.ac.ukresearchgate.net |

| Ethylene glycol (as solvent) | Spherical (0.5-1 μm) | ccspublishing.org.cn |

Crystallographic and Microstructural Characterization of Strontium Carbonate Materials

Spectroscopic Characterization

Spectroscopic techniques provide detailed insights into the chemical and electronic properties of strontium carbonate.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying chemical bonds and functional groups present in this compound. The characteristic absorption bands in the FT-IR spectrum of SrCO3 are primarily associated with the vibrational modes of the carbonate ion (CO3^2-).

Typical FT-IR spectra of SrCO3 show strong absorption bands in the 1700–400 cm⁻¹ region, which are attributed to the vibrations of the CO3^2- groups mdpi.com. Specifically:

A strong, broad absorption band around 1470 cm⁻¹ is assigned to the asymmetric stretching vibration (ν3) of the carbonate group mdpi.comsapub.org.

Sharp absorption bands at approximately 800 cm⁻¹ and 705 cm⁻¹ correspond to the out-of-plane bending vibration (ν2) and in-plane bending vibration (ν4) of the carbonate ion, respectively mdpi.com.

A band at 1056 cm⁻¹ may be related to the C-O bond vibration, potentially from adsorbed atmospheric CO2 cumhuriyet.edu.tr.

Bands around 3423 cm⁻¹ can be attributed to O-H stretching vibrations, often indicating the presence of hydrogen bonding or adsorbed moisture on the surface of SrCO3 crystals sapub.orgmdpi.com.

The position and intensity of these bands can vary depending on synthesis conditions, morphology, and the presence of impurities or adsorbed species. For instance, a shift in the C-O stretching vibration peak can be observed due to the influence of additives during synthesis sapub.org.

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~1470 | CO3^2- asymmetric stretching (ν3) | mdpi.comsapub.org |

| ~800 | CO3^2- out-of-plane bending (ν2) | mdpi.com |

| ~705 | CO3^2- in-plane bending (ν4) | mdpi.com |

| ~1056 | C-O bond vibration (adsorbed CO2) | cumhuriyet.edu.tr |

| ~3423 | O-H stretching (adsorbed water) | sapub.orgmdpi.com |

UV-Visible Diffuse Reflectance Spectroscopy (UV-Vis DRS) is employed to investigate the electronic band structure and determine the band gap energy (Eg) of this compound. The band gap is a critical parameter that dictates the material's optical and photocatalytic properties.

The band gap energy of SrCO3 can be estimated using methods like the Wood and Tauc plot derived from UV-Vis DRS data researchgate.netembrapa.br. Reported band gap values for SrCO3 can vary based on synthesis methods and resulting material characteristics:

Well-crystallized SrCO3 nanoparticles synthesized via a hydrothermal method have shown a band gap value of 3.17 eV researchgate.net.

Commercial SrCO3 has been reported with a band gap of 3.25 eV mdpi.com.

SrCO3 synthesized via solvothermal methods can exhibit varying band gaps. For example, a visible light responsive SrCO3 material obtained with a specific Sr:EtOH mole ratio (1:23) showed a band gap of 2.62 eV, possibly due to the incorporation of ethanol (B145695) into the structure mdpi.com. Conversely, another solvothermally synthesized SrCO3 (1:18 Sr:EtOH ratio) was UV responsive with a band gap of 4.63 eV mdpi.com.

The band gap of SrCO3 can also be influenced by its morphology, with dumbbell-shaped SrCO3 nanostructures exhibiting a direct band gap of 3.10 eV researchgate.net.

Table 2: Reported Band Gap Energies of this compound

| SrCO3 Sample Type | Synthesis Method | Band Gap (eV) | Reference |

| Nanoparticles | Hydrothermal | 3.17 | researchgate.net |

| Commercial | - | 3.25 | mdpi.com |

| Solvothermal (1:23 Sr:EtOH) | Solvothermal | 2.62 | mdpi.com |

| Solvothermal (1:18 Sr:EtOH) | Solvothermal | 4.63 | mdpi.com |

| Dumbbell-shaped nanostructures | - | 3.10 | researchgate.net |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information on the elemental composition, chemical states, and electronic states of elements within the top few nanometers (5-10 nm) of a material's surface thermofisher.commdpi.com. For this compound, XPS is particularly useful for analyzing the presence of Sr, C, and O and their respective valence states.

Key findings from XPS analysis of SrCO3 and related strontium compounds include:

The Sr 3d spectrum typically shows two distinct bonding states, which can be assigned to strontium within the material's lattice and strontium present as this compound thermofisher.comazom.com. The interaction between the orbital and spin angular momentum of ionized strontium results in two XPS peak components for each bonding state thermofisher.com.

For SrCO3, the Sr 3d peaks are typically observed at binding energies around 132.68 eV (Sr 3d5/2) and 134.50 eV (Sr 3d3/2), corresponding to Sr^2+ in SrCO3 deswater.com.

The O 1s spectrum reveals different oxygen species. In SrCO3, oxygen associated with the carbonate group is observed.

The C 1s spectrum can show components related to inorganic carbonates, as well as adventitiously deposited carbon (C-C and C-O components) that is commonly found on samples exposed to the atmosphere thermofisher.com. The presence of inorganic carbonates in the carbon spectrum is confirmed by the corresponding strontium high-resolution spectrum thermofisher.comazom.com.

XPS can also identify surface contamination, such as the formation of this compound on strontium oxide surfaces when exposed to atmospheric CO2 thermofisher.com. This surface carbonate can negatively impact the performance of materials in applications like solid oxide fuel cells by hindering oxygen transport thermofisher.comazom.com. The carbonates are often localized to the first 3 nm of the surface thermofisher.com.

Table 3: Typical XPS Binding Energies for this compound

| Element | Peak | Binding Energy (eV) | Assignment | Reference |

| Sr | 3d5/2 | ~132.68 | Sr^2+ in SrCO3 | deswater.com |

| Sr | 3d3/2 | ~134.50 | Sr^2+ in SrCO3 | deswater.com |

| C | 1s | ~284.66 | C in SrCO3 | deswater.com |

| C | 1s | ~285.98 | C-O (adventitious) | deswater.com |

| C | 1s | ~289.41 | C=O (adventitious) | deswater.com |

| O | 1s | ~531.28 | O in SrCO3 | deswater.com |

Nitrogen (N2) adsorption-desorption isotherms, particularly analyzed using the Brunauer-Emmett-Teller (BET) theory, are fundamental for assessing the specific surface area, pore volume, and pore size distribution of this compound materials micromeritics.com. These parameters are crucial for applications where surface interactions and porosity play a significant role, such as catalysis, adsorption, and composite materials.

BET Surface Area: The BET method determines the specific surface area by calculating the amount of gas adsorbed on the material's surface, typically using nitrogen gas at 77 K micromeritics.com. For this compound, reported BET surface areas can vary widely depending on the synthesis method and resulting morphology. For instance, highly dispersive SrCO3 nanostructures with dumbbell-like morphology exhibited a BET surface area of 14.9 m²/g researchgate.net. Nanoparticles of SrCO3 have been reported with a BET surface area of 33 m²/g nanopartikel.info.

Pore Volume and Pore Size Distribution: Gas adsorption isotherms also provide insights into the material's porosity. As gas pressure increases, pores fill, starting with smaller ones and progressing to larger ones micromeritics.com. This allows for the calculation of pore volume and pore size distribution, often using methods like the Barrett-Joyner-Halenda (BJH) method researchgate.net. SrCO3 materials can exhibit different isotherm types. For example, mesoporous materials typically show a Type IV isotherm with a hysteresis loop rsc.org. The pore size distribution indicates the predominant pore sizes within the material. For instance, dumbbell-like SrCO3 showed an average pore size of about 32 nm with a narrow distribution researchgate.net.

Table 4: Reported Surface Area and Porosity Data for this compound

| SrCO3 Sample Type | BET Surface Area (m²/g) | Average Pore Size (nm) | Reference |

| Dumbbell-like nanostructures | 14.9 | ~32 | researchgate.net |

| Nanoparticles | 33 | - | nanopartikel.info |

Particle and Powder Characterization

Characterizing the particle and powder properties of this compound is essential for controlling its bulk behavior and processing.

Particle size distribution (PSD) analysis, often performed using laser diffraction, is critical for understanding the physical characteristics of this compound powders. Laser diffraction measures particle size by analyzing the patterns of light scattered by particles as a laser beam passes through a dispersed sample mdpi.comhosokawaprocessing.com. The angle of diffraction is inversely proportional to particle size mdpi.com.

Key aspects of particle size analysis for SrCO3 include:

Mean Particle Size and Distribution: Laser diffraction provides parameters such as the mean particle size, and cumulative distribution values like D10, D50, and D90. D50 represents the median particle size, where 50% of the particles are smaller than this value nanopartikel.info.

Influence of Synthesis Parameters: The particle size and morphology of SrCO3 are significantly influenced by synthesis parameters such as reagent concentration, reaction time, temperature, and the presence of additives researchgate.netresearchgate.net. For example, varying reaction temperature can lead to different particle sizes and morphologies, from small uniform particles to microrods and aggregated structures researchgate.net.

Typical Values: For SrCO3 nanoparticles, a mean size of about 80 nm has been reported researchgate.net. For hydrophilic this compound powder, typical laser diffraction results show a D90 of 23.7 µm and a D50 of 5.9 µm nanopartikel.info.

Table 5: Representative Particle Size Distribution Data for this compound

| SrCO3 Sample Type | D10 (µm) | D50 (µm) | D90 (µm) | Mean Size (nm/µm) | Reference |

| Hydrophilic Powder | - | 5.9 | 23.7 | - | nanopartikel.info |

| Nanoparticles | - | - | - | ~80 nm | researchgate.net |

Assessment of Powder Agglomeration and Dispersion

Powder agglomeration is a prevalent challenge in the handling and application of nanoparticles, primarily due to their inherently small particle size, large surface area, and the strong inter-particle interactions that lead to aggregation. alpapowder.com Strategies to mitigate agglomeration are critical for maintaining the desired properties and performance of this compound materials.

In applications such as thermochemical energy storage, the incorporation of additives like aluminum oxide (Al₂O₃) has proven effective in inhibiting sintering and agglomeration phenomena within SrCO₃/SrO systems. Al₂O₃ acts as a "spacer," physically separating the sorbent particles and thereby improving the system's performance. researchgate.net For example, mixtures of SrCO₃ particles (purity > 99.9%) with Al₂O₃ particles (purity 96.0%) in deionized water, at a SrO-Al₂O₃ weight ratio of 66%/34%, demonstrated enhanced characteristics by reducing agglomeration. researchgate.net

The size and charge of nanoparticles play a significant role in their dispersion behavior. For instance, strontium-substituted calcium carbonate (Sr₀.₅Ca₀.₅CO₃) nanoparticles, with a mean diameter of 66.7 nm, were observed to be smaller than pure SrCO₃ nanoparticles (387.0 nm). This smaller size was attributed to their slightly higher zeta potential, which effectively prevented aggregation. nih.govresearchgate.net

Furthermore, the dispersibility of this compound powder in liquid media can be improved by controlling its morphology and specific surface area. Fine SrCO₃ powder with a BET specific surface area ranging from 20 to 150 m²/g, composed of spherical particles with a mean aspect ratio of 2.0 or less, exhibits high dispersibility. patsnap.com Similarly, needle-shaped SrCO₃ particles, with an average long diameter for primary particles of 5–50 nm and an average aspect ratio of 2.2–5.0, can be effectively dispersed as primary particles in organic solvents. patsnap.com The use of crystal form control agents during synthesis can also address aggregation issues and enhance the particle size uniformity, leading to a transition from club-shaped to more spherical crystal forms. patsnap.com

Table 1: Effect of Additives on this compound Morphology

| Additive/Regulator Type | Observed Morphology | Length to Aspect Ratio (if applicable) | Reference |

| PABA, HEEDTA | Spike-like, Cauliflower bunch-like | N/A | sapub.org |

| Natural Gums (e.g., GKG, GO, GT) | Aragonite type nanorod aggregates, multi-layered structures | N/A | niif.hunih.gov |

| Hydroxyl group regulators | Needle-shaped crystals | 10-15 | researchgate.net |

| Carboxyl group regulators | Short bars | 2-5 | researchgate.net |

| Starch, Sesbania gum, Glycine, Gelatin | Varied morphologies (e.g., needle-shaped, short bars) | N/A | researchgate.net |

| Al₂O₃ (as sintering/agglomeration inhibitor) | Finer microstructure, reduced sintering/agglomeration | N/A | researchgate.net |

Zeta Potential Measurements for Surface Charge Evaluation

Zeta potential (ζ-potential) is a critical parameter used to assess the electrical potential at the diffuse layer of a particle, providing valuable insights into the electrokinetic behavior of material interfaces. mdpi.com It serves as an indicator of changes in the surface state, such as alterations in wettability, and reflects changes in surface chemistry through variations in its magnitude and sign. acs.org

For strontium-substituted hydroxyapatites, zeta potential values typically fall within the range of -5 mV to -25 mV for samples prepared via the wet method, and -5 mV to -35 mV for those prepared by the dry method, when measured in a pH range of 3 to 11 with an electrolyte concentration of 0.001 mol/dm³. mdpi.com A dispersion is generally considered colloidally stable when the absolute value of its zeta potential exceeds 30 mV. mdpi.com Therefore, values within the observed ranges of -5 mV to -25 mV or -35 mV suggest colloidal instability and a propensity for particle aggregation and delamination. mdpi.com

The pH at the point of zero charge (pH_PZC) or isoelectric point (pH_IEP) for these strontium-containing samples is typically found to be less than 4. mdpi.com This indicates that the diffusion layer of the particles remains predominantly negatively charged across the majority of the tested pH range. mdpi.com For strontium-containing carbonate nanoparticles, the zeta potential directly influences their aggregation behavior. For instance, Sr₀.₅Ca₀.₅CO₃ nanoparticles, which exhibited a slightly higher zeta potential, correlated with a smaller particle size and reduced aggregation compared to pure SrCO₃ nanoparticles. nih.govresearchgate.net

Table 2: Zeta Potential and Hydrodynamic Diameter of Carbonate Nanoparticles

| Sample | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (ζ) (mV) | Reference |

| SrCO₃ | 387.0 | N/A | N/A | nih.govresearchgate.net |

| Sr₀.₅Ca₀.₅CO₃ | 66.7 | N/A | Slightly higher than SrCO₃ | nih.govresearchgate.net |

| CaCO₃ | 590 | N/A | N/A | nih.govresearchgate.net |

Note: Specific zeta potential values for SrCO₃ and CaCO₃ were not explicitly provided in the snippets, only that Sr₀.₅Ca₀.₅CO₃ had a "slightly higher" zeta potential which prevented aggregation.

Bulk Elemental and Impurity Analysis

The determination of the elemental composition and impurity levels in this compound materials is critical for quality control and understanding their suitability for various applications.

X-ray Fluorescence (XRF) Spectroscopy

X-ray Fluorescence (XRF) spectroscopy is a widely utilized, non-destructive analytical technique for elemental analysis. It operates by measuring the characteristic X-rays emitted by different elements within a sample when it is exposed to excitation X-rays. spectroscopyonline.commalvernpanalytical.com This method is highly versatile, capable of analyzing a broad range of materials in liquid, powder, and solid forms, offering high sensitivity, precision, and accuracy for quantifying elemental impurities. malvernpanalytical.com

Key advantages of XRF include its simple sample preparation, non-destructive nature, absence of chemical waste, low running costs, wide dynamic concentration range, and excellent detection limits. malvernpanalytical.com XRF has been successfully employed to identify strontium and other elements in various materials, such as gypsum drywall. spectroscopyonline.com

In the context of producing nano-structured this compound from celestite ore (SrSO₄), XRF analysis has provided detailed insights into the elemental composition of the final product. For example, a study reported that the final product contained primarily 66.7% SrO, 1.4% CaO, 0.9% BaO, and 0.5% SO₃ by weight. ut.ac.ir It is important to note that XRF spectrometers typically cannot directly detect carbon. Therefore, the reported SrO content is correlated with the SrCO₃ phase, indicating an approximate purity of 95 wt.% for the SrCO₃ product. ut.ac.ir

Energy Dispersive X-ray Fluorescence Spectrometry (EDXRF) is a specific application of XRF that is particularly effective for determining high strontium content (ranging from 30% to 60% mass fraction) in this compound, such as that used in fireworks and firecrackers. atlantis-press.comatlantis-press.com This method offers high accuracy, with an average recovery rate between 98.37% and 99.15%, and good precision, achieved in a short time by effectively controlling matrix effects between elements. atlantis-press.comatlantis-press.com

Table 3: Elemental Composition of this compound Product via XRF

| Element (as oxide) | Weight Percentage (%) | Reference |

| SrO | 66.7 | ut.ac.ir |

| CaO | 1.4 | ut.ac.ir |

| BaO | 0.9 | ut.ac.ir |

| SO₃ | 0.5 | ut.ac.ir |

| Estimated SrCO₃ Purity | ~95 wt.% | ut.ac.ir |

Atomic Absorption Spectroscopy (AAS)

Atomic Absorption Spectroscopy (AAS) is an analytical technique employed for the quantitative determination of metals in solution. It is recognized for its simplicity and rapidity, making it suitable for analyzing a diverse array of samples, including environmental samples, industrial wastes, soils, sludges, and sediments. epa.gov

Typically, samples require a digestion step prior to AAS analysis, unless they are already filtered and acidified for the determination of dissolved constituents. epa.gov However, AAS does have certain limitations, including a relatively narrow linear range for quantification. Furthermore, for complex samples with high ionic strength, matrix effects often necessitate the removal of the matrix or significant dilution of the sample to ensure accurate measurements. rsc.org

To overcome chemical interferences, such as those caused by silicon, aluminum, and phosphate (B84403) during strontium determination, the addition of lanthanum chloride is a common practice. Ionization suppression, which can interfere with strontium analysis, is typically managed by adding potassium chloride to both samples and standards. epa.gov

AAS has been successfully applied for the determination of trace elements like magnesium and strontium in various materials, including calcium carbonate and the calcareous skeletons of marine planktonic organisms. rsc.org In the context of this compound production from celestite, AAS results have been used to track strontium content. For example, a study reported a strontium content of 58% in the feed material and 56.3% in the final this compound product, indicating a recovery rate of approximately 97% for SrCO₃ production. ut.ac.ir

Table 4: Strontium Content Analysis by AAS

| Sample Type | Strontium Content (%) | Recovery Rate (%) | Reference |

| Feed Material (Celestite ore) | 58 | N/A | ut.ac.ir |

| Final Product (SrCO₃) | 56.3 | ~97 | ut.ac.ir |

Thermal Behavior and Decomposition Kinetics of Strontium Carbonate

Thermogravimetric Analysis (TGA) for Decomposition Pathways and Mass Loss Kinetics

Thermogravimetric Analysis (TGA) is a crucial technique for studying the thermal decomposition pathways and mass loss kinetics of strontium carbonate. The decomposition of SrCO3 into strontium oxide and carbon dioxide is represented by the reaction: SrCO3(s) → SrO(s) + CO2(g). qianggroup.com This reaction results in a theoretical mass loss of 29.81% due to the evolution of carbon dioxide. qianggroup.com

The onset of this compound decomposition typically occurs at high temperatures, often commencing above 800°C in a purely oxidizing atmosphere. digitalfire.comatamanchemicals.comdigitalfire.com However, the specific temperature range for decomposition can vary. Studies have reported decomposition starting around 1000 K (approximately 727°C) researchgate.net, with full decomposition observed at 1200°C within 45 minutes. researchgate.net Other reported decomposition ranges include 950-1150°C for the high pure SrCO3 phase qianggroup.comscribd.com, and temperatures between 1100°C and 1494°C where it melts and decomposes simultaneously. wikipedia.orgamericanelements.com For this compound present in ore, the decomposition can initiate at 1130°C and complete at 1200°C. dergipark.org.tr

TGA curves typically show distinct weight loss steps. For instance, a significant mass loss attributed to the thermal decomposition of SrCO3 is observed between 400°C and 1100°C, following an initial minor mass loss (e.g., 3.38% before 400°C) due to the loss of adsorbed water. qianggroup.com TGA is also a valuable tool for determining the composition of mixtures, as the decomposition temperature range for this compound (950-1150°C) is distinct from that of other carbonates like calcium carbonate (650-850°C). scribd.comyoutube.com

Table 1: Reported Decomposition Temperatures of this compound by TGA

| Parameter | Temperature Range (°C) | Notes | Source |

| Decomposition Initiation | ~727 (1000 K) | In argon atmosphere | researchgate.net |

| Full Decomposition | 1200 | In 45 minutes, open to atmosphere | researchgate.net |

| General Decomposition | 950-1150 | High pure SrCO3 phase | qianggroup.comscribd.com |

| Melting and Decomposition | 1100-1494 | wikipedia.orgamericanelements.com | |

| Early Dissociation | 800 | In purely oxidizing atmosphere | digitalfire.comatamanchemicals.com |

| In Ore (Initiation-Completion) | 1130-1200 | Third and most intense endothermic peak | dergipark.org.tr |

Differential Scanning Calorimetry (DSC) for Enthalpic Changes in Thermal Events

Differential Scanning Calorimetry (DSC) is employed to identify the enthalpic changes associated with thermal events during the decomposition of this compound, complementing TGA data. researchgate.net The decomposition of SrCO3 is an endothermic process, meaning it absorbs heat from its surroundings. researchgate.netresearchgate.net

A notable endothermic peak is observed around 935.3°C in DSC curves, which is attributed to the polymorphic phase transition of this compound from its orthorhombic α-SrCO3 phase to the trigonal β-SrCO3 phase. qianggroup.com This α→β transformation typically occurs between 900°C and 1000°C. researchgate.net This phase change can significantly influence the decomposition process by potentially lowering the activation energy and altering the reaction mechanism. researchgate.net Another endothermic peak may be observed in the range of 568-850°C, indicating heat absorption due to carbonate decomposition reactions, which might be related to impurities or other components in a mixed material. researchgate.net It is noted that the phase transition in SrCO3 is less clearly defined compared to barium carbonate due to simultaneous decomposition occurring in air. geoscienceworld.org

Kinetic Studies of this compound Thermal Decomposition to Strontium Oxide

Kinetic studies delve into the rate and mechanism of the thermal decomposition of this compound to strontium oxide. The decomposition reaction is generally described as SrCO3(s) → SrO(s) + CO2(g). qianggroup.comoregonstate.edu

Various studies have reported different activation energies for this decomposition, indicating a complex reaction mechanism. Reported activation energies include:

195 kJ/mol, suggesting a first-degree reaction kinetics. researchgate.net

210 ± 8 kJ/mol, determined using a non-isothermal technique, with decomposition starting around 1000 K. researchgate.netbohrium.com

210 kJ/mol from isothermal experiments. researchgate.net

A range of 210-255 kJ/mol, with no universal consensus on the precise reaction mechanism. researchgate.net

Specific values for different polymorphs: 227 kJ/mol for α-SrCO3 and 255 kJ/mol for β-SrCO3. researchgate.netresearchgate.net

The decomposition kinetics of this compound often follow first-order reaction kinetics. scielo.br A significant finding is that the activation energy for SrCO3 decomposition is frequently higher than its enthalpy of reaction, which suggests that the decomposition of SrCO3 is more irreversible compared to other alkaline earth carbonates. researchgate.netscielo.brscispace.com The reaction mechanism can also be influenced by phase transformations; for instance, the decomposition of rhombohedral SrCO3 might be limited by the rate of process to the reaction interface, while the hexagonal polymorph's decomposition might be limited by the rate of a chemical reaction of 1/3 order. researchgate.net

Table 2: Activation Energies for this compound Thermal Decomposition

| Activation Energy (kJ/mol) | Notes | Source |

| 195 | First-degree reaction kinetics | researchgate.net |

| 210 ± 8 | Non-isothermal technique, decomposition starts around 1000 K | researchgate.netbohrium.com |

| 210 | Isothermal experiments | researchgate.net |

| 210-255 | Range, with no consensus on mechanism | researchgate.net |

| 227 (α-SrCO3) | For orthorhombic α-SrCO3 | researchgate.netresearchgate.net |

| 255 (β-SrCO3) | For hexagonal β-SrCO3 | researchgate.netresearchgate.net |

Influence of Gaseous Atmospheres (e.g., CO2) on Decomposition Characteristics and Phase Transitions

The gaseous atmosphere, particularly the presence of carbon dioxide, significantly influences the decomposition characteristics and phase transitions of this compound. digitalfire.comatamanchemicals.comakjournals.com

A CO2 atmosphere can notably delay the breakdown of SrCO3, shifting the decomposition temperature to higher ranges, potentially up to around 1220°C. digitalfire.comatamanchemicals.com The reversible decomposition of SrCO3 is shifted by approximately 200°C to higher temperatures when in a CO2 atmosphere. akjournals.com This effect can effectively separate the initial phase transformation of SrCO3 from its subsequent decomposition reactions. akjournals.com Higher partial pressures of CO2 are known to deter reversible decomposition, pushing it to even higher temperatures. researchgate.net For example, under a CO2 atmosphere with a partial pressure of 1.5 bar, SrCO3 decomposition can be suppressed even at 1100°C. curtin.edu.au The equilibrium decomposition temperature (where ΔG°=0 kJ mol-1) for the SrCO3/SrO system is approximately 1175°C. oregonstate.edu Beyond its influence on decomposition, CO2 also plays a crucial role in the formation of this compound, for instance, in solvothermal synthesis processes. mdpi.comacs.orgnsf.gov

Theoretical and Computational Investigations of Strontium Carbonate Systems

Density Functional Theory (DFT) Applications in Electronic Structure and Surface Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and surface properties of materials, including strontium carbonate. DFT calculations provide fundamental insights into the stability, reactivity, and morphology of SrCO3 at the atomic scale wsu.eduresearchgate.net.

Prediction of Equilibrium Crystal Morphologies via Wulff Constructions

First-principles DFT calculations are instrumental in analyzing the pure surfaces of this compound and predicting its equilibrium crystal morphologies wsu.edu. The Wulff construction, a thermodynamic model based on surface energy minimization, is widely utilized in conjunction with DFT to determine the stable shapes of nanoparticles and crystals pkusz.edu.cnmdpi.com. For this compound, DFT studies have considered its three polymorphs: orthorhombic, monoclinic, and trigonal structures wsu.edu. By calculating the surface energies of various crystallographic cuts, Wulff constructions can be plotted to illustrate the equilibrium shape for each polymorph wsu.edu. This approach allows for a detailed understanding of how surface energy dictates the macroscopic form of the crystal.

Adsorption Behavior and Energetics on this compound Surfaces

DFT is extensively used to investigate the adsorption behavior and energetics of various species on this compound surfaces. For instance, studies have explored the adsorption of Sr²⁺ ions on different surfaces, such as Na₃FePO₄CO₃ (NFPC). DFT calculations revealed that Sr²⁺ interacts with oxygen atoms on the NFPC (100) surface at specific distances (e.g., 2.513 Å, 2.577 Å, 2.654 Å, and 2.686 Å), forming stable Sr-O bonds through orbital hybridization mdpi.com. The adsorption process involves an ion exchange reaction with Na⁺, followed by coordination with four oxygen atoms mdpi.com.

Furthermore, DFT provides insights into the free energy pathways for the formation of carbonate species on strontium hydroxide (B78521) (Sr(OH)₂) surfaces, which are precursors to SrCO₃ acs.org. These calculations demonstrate the thermodynamic feasibility of intermediate hydrated forms, such as Sr(OH)₂·1H₂O and Sr(OH)₂·8H₂O, in the conversion process acs.org. The adsorption of sodium atoms on this compound has also been simulated to understand its influence on surface energy wsu.edu. In the context of other mineral surfaces, DFT and classical molecular dynamics (CMD) simulations have been employed to determine the positions and free energies of sorption for strontium ions at the barite-water interface, highlighting the complexity of Sr²⁺ interactions with mineral surfaces osti.gov.

Analysis of Electron Density Distribution for Bonding Characterization

The analysis of electron density distribution is a crucial aspect of DFT investigations, providing profound insights into the nature of chemical bonding within this compound systems. For strontianite (SrCO₃), first-principles calculations have revealed that the interactions among atoms exhibit both ionic and covalent characteristics researchgate.net. Specifically, studies on strontium orthocarbonate (Sr₂CO₄) using Mulliken population analysis and electron density difference plots confirm similar bond populations for C-O bonds and illustrate charge redistribution upon bond formation nih.gov. For Sr₂CO₄, C-O bond lengths range from 1.31 to 1.38 Å, and bond populations are approximately 0.6 to 0.7 e Å⁻³ nih.gov. The Mulliken charge of Sr²⁺ in Sr₂CO₄ is approximately 1.5 e nih.gov.

DFT calculations have also been utilized to understand the formation of SrCO₃ from the interaction of CO₂ with Sr(OH)₂ surfaces. The electron density analysis in these studies indicates polarization effects and charge redistribution, which enhance the electrostatic attraction between CO₂ and the surface, thereby facilitating SrCO₃ formation nsf.gov. The consistency between DFT-calculated structural parameters and experimental data, even under high pressure, reinforces the reliability of these computational methods for characterizing bonding and predicting material properties researchgate.netnih.gov.

Molecular Dynamics (MD) Simulations of Crystal Growth and Impurity Incorporation

Molecular Dynamics (MD) simulations are a computational technique used to model the physical movements of atoms and molecules, providing a dynamic perspective on crystal growth processes and the incorporation of impurities in this compound systems.

Simulation of this compound Growth Mechanisms

MD simulations have been employed to investigate the initial stages of growth for various metal carbonates, including this compound, particularly at calcite crystal steps acs.orgresearchgate.net. These simulations suggest that in a solution containing multiple cations, magnesium carbonate (MgCO₃), iron carbonate (FeCO₃), and this compound (SrCO₃) tend to grow onto calcite steps preferentially over cadmium carbonate (CdCO₃) and calcium carbonate (CaCO₃) acs.org.

The growth of full rows of impurity carbonates, including SrCO₃, is initially highly exothermic, with enthalpies for the first row ranging from -25 to -155 kJ mol⁻¹ per MCO₃ (where M = Mg, Fe, Cd, Sr) acs.orgresearchgate.net. However, subsequent incorporation of these impurities becomes less exothermic (-5 to -80 kJ mol⁻¹ per MCO₃) or even endothermic, largely due to increasing lattice mismatch between the growing impurity carbonate rows and the underlying calcite lattice, especially for larger ions like strontium acs.orgresearchgate.net. This energetic shift can lead to the inhibition of further crystal growth, consistent with experimental observations acs.orgresearchgate.net. The influence of additives like p-aminobenzoic acid (PABA) and N-(2-hydroxyethyl) ethylenediamine-N,N,N-triacetic acid (HEEDTA) on this compound crystal morphology and aggregation has also been explored, demonstrating how experimental parameters and templating species can significantly affect growth sapub.org.

Interaction of Strontium Ions and Impurities with Carbonate Crystal Surfaces

MD simulations provide detailed insights into how strontium ions and other impurities interact with carbonate crystal surfaces. Initial incorporation of impurity ions, including Sr²⁺, is often more energetically favorable at more open, obtuse step edges compared to acute step edges on calcite surfaces, with an exothermicity of 44-86 kJ mol⁻¹ acs.orgresearchgate.net. The behavior of Sr²⁺ as an impurity in calcite growth is complex; at low concentrations, it can promote faster growth, while at higher concentrations, it can inhibit or even stop growth by pinning kink-sites or step edges vt.edupsu.edu. This contrasts with magnesium, which typically inhibits calcite growth researchgate.netpsu.edu.

Strontium ions are considered incompatible with the calcite structure due to their larger ionic radius (1.31 Å for 9-fold coordination) compared to calcium ions (1.18 Å for 9-fold coordination), but they are more compatible with the aragonite structure mdpi.commdpi.com. Despite this incompatibility, Sr²⁺ can be incorporated into carbonate minerals through mechanisms such as sorption onto growing crystal surfaces and solid-solution substitution for a major element utexas.edu. Experimental studies, supported by computational understanding, have shown that enhanced uptake of Sr²⁺ into calcite can be achieved via an amorphous calcium carbonate (ACC) crystallization pathway whiterose.ac.uk. This pathway allows for higher Sr²⁺ concentrations in the final calcite product than direct precipitation methods whiterose.ac.uk.

Table 1: Summary of Energetic Findings from MD Simulations on Carbonate Growth

| Cation (M) | Initial Incorporation Exothermicity (kJ/mol) at Obtuse Step (approx.) acs.orgresearchgate.net | Exothermicity for First Row Growth (kJ/mol per MCO₃) acs.orgresearchgate.net | Exothermicity for Subsequent Row Growth (kJ/mol per MCO₃) acs.orgresearchgate.net | Impact on Calcite Growth acs.orgresearchgate.net |

| Mg²⁺ | 44–86 | -25 to -155 | -5 to -80 | Inhibits |

| Fe²⁺ | 44–86 | -25 to -155 | -5 to -80 | Inhibits |

| Cd²⁺ | 44–86 | -25 to -155 | -5 to -80 | Inhibits |

| Sr²⁺ | 44–86 | -25 to -155 | -5 to -80 | Inhibits/Enhances (complex) |

| Ca²⁺ | N/A (Pure growth) | +1.8 to +35 (endothermic) | N/A | Hindered by impurities |

Note: In a live interactive article, this table would allow for sorting and filtering.

Table 2: Ionic Radii and Coordination Environments of Relevant Cations

| Cation | Ionic Radius (Å) (9-fold coordination) mdpi.com | Typical Coordination in Aragonite mdpi.com | Compatibility with Calcite mdpi.com |

| Ca²⁺ | 1.18 | 9-fold | Compatible |

| Sr²⁺ | 1.31 | 9-fold | Incompatible (larger than Ca²⁺) |

| Ba²⁺ | 1.47 | 9-fold | Incompatible (larger than Ca²⁺) |

Note: In a live interactive article, this table would allow for sorting and filtering.

Modeling of Hydrated Amorphous Calcium-Strontium Carbonate Solid Solutions

The formation of carbonate minerals often proceeds through hydrated amorphous intermediates that undergo dehydration upon crystallization. This process is critical in controlling the characteristics of crystalline carbonate end-products and can be significantly influenced by factors like impurities and water activity. morressier.com Understanding these amorphous phases, particularly hydrated amorphous calcium-strontium carbonate (ACSC) solid solutions, is crucial for developing predictive models of minor element incorporation in crystalline carbonates. acs.orgosti.govosti.gov

Computational and experimental studies have investigated the composition-dependent density of ACSC solid solutions using a combination of techniques, including small-angle X-ray scattering (SAXS), X-ray pair distribution function (PDF), thermogravimetric analysis (TGA), inductively coupled plasma mass spectrometry (ICP-MS), and transmission electron microscopy (TEM). acs.orgosti.govosti.gov

Key findings from these investigations include:

Densities of Amorphous Endmembers : The measured densities for amorphous calcium carbonate (ACC) and amorphous this compound (ASC) are distinct, as shown in Table 1. acs.orgosti.govosti.gov

Table 1: Measured Densities of Amorphous Calcium Carbonate (ACC) and Amorphous this compound (ASC)

| Compound | Measured Density (g/cm³) |

| Amorphous Calcium Carbonate (ACC) | 2.19 ± 0.04 |

| Amorphous this compound (ASC) | 2.97 ± 0.05 |

Water Content Dependence : Experiments have demonstrated that the water content of the amorphous solid solution is dependent on the strontium (Sr) mole fraction. acs.orgosti.govosti.gov

Additive Molar Volumes : A significant finding is that the molar volumes of amorphous carbonates are additive, similar to hydrated crystalline carbonates. This indicates that water is a structural component of ACSC. acs.orgosti.gov

Ab Initio Molecular Dynamics (AIMD) Simulations : AIMD simulations of ACSC solid solutions have revealed strong linear correlations between calculated molar volumes and the content of strontium (Sr) and water (H₂O). These computational results support the experimental findings. acs.orgosti.govosti.gov

Ternary System Consideration : The research highlights the necessity of considering the full CaCO₃–MeCO₃–H₂O ternary system when quantifying metal cation incorporation in ACC, underscoring the complex interplay between calcium, other metal impurities, carbonate, and water. acs.orgosti.govosti.gov

Cation-Water Interactions : Studies using AIMD simulations have explored amorphous calcium-strontium carbonate solid solutions as a function of water content (CaₓSr₁₋ₓCO₃·nH₂O, where x = 0, 0.25, 0.5, 0.75, or 1 and n = 0.5 or 1) to investigate whether cations compete for water molecules during the dehydration of amorphous carbonates. morressier.com Atomistic simulations of amorphous carbonates, including ACC, amorphous magnesium carbonate (AMC), and ASC, as a function of water content, are beneficial for understanding how the nature of the divalent cation influences water structure in these amorphous phases. rsc.org

These computational and theoretical investigations are crucial for advancing the understanding of the formation, stability, and transformation pathways of this compound and its solid solutions, particularly in hydrated amorphous forms.

Applications of Strontium Carbonate As a Precursor Material for Advanced Functional Materials

Synthesis of Strontium Ferrites for Magnetic Applications

Strontium carbonate is a primary raw material in the manufacturing of hard magnetic ferrites, which are essential components in a vast range of industrial and consumer products.

Formation of Strontium Hexaferrites (SrFe₁₂O₁₉)

Strontium hexaferrite (SrFe₁₂O₁₉), an M-type hexaferrite, is a prominent permanent magnetic material valued for its high coercivity, excellent chemical stability, high Curie temperature, and corrosion resistance. ijstr.orgresearchgate.net The conventional and most common production method involves a solid-state reaction where this compound is mixed with iron(III) oxide (Fe₂O₃). researchgate.netcndailymag.com The mixture, typically in a stoichiometric molar ratio of 1:6 (SrO:Fe₂O₃), is subjected to high-temperature calcination. researchgate.net

The synthesis process can be represented by the following chemical reaction: SrCO₃ + 6Fe₂O₃ → SrFe₁₂O₁₉ + CO₂

Differential Thermal Analysis (DTA) and Thermogravimetric (TG) analysis of the SrCO₃-Fe₂O₃ mixture reveal that the primary formation of the SrFe₁₂O₁₉ phase begins at temperatures around 900°C, with the phase percentage increasing at higher temperatures like 1000°C. researchgate.net

Alternative synthesis methods have been developed to achieve better homogeneity, compositional control, and lower processing temperatures. ijstr.org These include:

Sol-gel auto-combustion: This method uses precursors like strontium nitrate (B79036) and ferric nitrate with a chelating agent such as citric acid. It is advantageous for producing homogeneous products at lower temperatures. ijstr.org